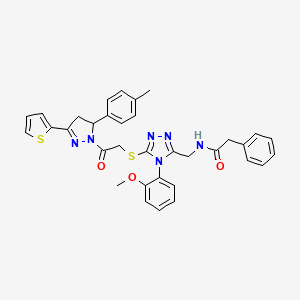
N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C34H32N6O3S2 and its molecular weight is 636.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a complex organic molecule with potential therapeutic applications. Its structure suggests a rich pharmacological profile due to the presence of multiple functional groups that may interact with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C26H25N5O3S2, with a molecular weight of approximately 519.64 g/mol. The compound features a triazole ring, a thiophene moiety, and multiple aromatic systems which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have indicated that compounds containing triazole and thiophene rings exhibit significant anticancer properties. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain triazole derivatives displayed IC50 values ranging from 27.6 μM to over 90 μM against breast cancer cell lines (e.g., MDA-MB-231) .
The proposed mechanisms for the anticancer activity of similar compounds include:
- Inhibition of Enzymatic Activity : Many triazole derivatives inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases, which are crucial for cancer cell proliferation and survival.
- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Some derivatives have been shown to interfere with the cell cycle, preventing cancer cells from dividing .
Antimicrobial Activity
Compounds with thiophene and triazole structures often demonstrate antimicrobial properties. For example, derivatives from similar classes have exhibited activity against Gram-positive and Gram-negative bacteria as well as fungi. The presence of electron-withdrawing groups enhances their interaction with microbial enzymes .
Case Study 1: Cytotoxicity Evaluation
A recent evaluation of a related compound demonstrated significant cytotoxicity against several human cancer cell lines, including HeLa and CaCo-2. The study reported IC50 values indicating effective inhibition of cell growth at low concentrations .
Case Study 2: Synthesis and Biological Evaluation
In another study involving the synthesis of thiophene-containing compounds, researchers observed that modifications to the phenyl ring significantly influenced biological activity. Compounds that maintained a balance between hydrophilicity and lipophilicity showed enhanced penetration into cells and increased efficacy against tumor cells .
Research Findings Summary Table
Propriétés
IUPAC Name |
N-[[4-(2-methoxyphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N6O3S2/c1-23-14-16-25(17-15-23)28-20-26(30-13-8-18-44-30)38-40(28)33(42)22-45-34-37-36-31(39(34)27-11-6-7-12-29(27)43-2)21-35-32(41)19-24-9-4-3-5-10-24/h3-18,28H,19-22H2,1-2H3,(H,35,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTXBGYQIIDIIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4OC)CNC(=O)CC5=CC=CC=C5)C6=CC=CS6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














